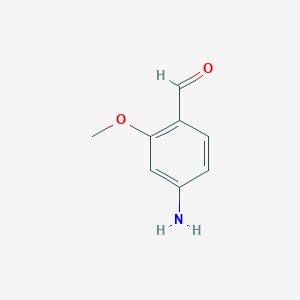

4-Amino-2-methoxybenzaldehyde

Overview

Description

4-Amino-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H9NO2 . It is used as a starting material in the synthesis of various chemical compounds .

Molecular Structure Analysis

The molecular structure of 4-Amino-2-methoxybenzaldehyde consists of a benzene ring substituted with an amino group (NH2), a methoxy group (OCH3), and a formyl group (CHO) . The molecular weight of this compound is 151.16 g/mol .

Physical And Chemical Properties Analysis

4-Amino-2-methoxybenzaldehyde has a molecular weight of 151.16 g/mol . Other physical and chemical properties such as density, boiling point, and vapor pressure are not specified in the retrieved data .

Scientific Research Applications

Chemical Properties

4-Amino-2-methoxybenzaldehyde, with the CAS Number: 1196-65-2, has a molecular weight of 151.16 and a linear formula of C8H9NO2 . It is a yellow solid .

Schiff-Base Ligands

Schiff-base ligands have played a significant role in the evolution of contemporary coordination chemistry due to their importance in a variety of interdisciplinary study domains . 4-Amino-2-methoxybenzaldehyde can be used to synthesize Schiff-base ligands through the condensation of a carbonyl with an amino .

Antimicrobial Activity

Schiff-base ligands and their complexes, which can be synthesized from 4-Amino-2-methoxybenzaldehyde, have been shown to have antimicrobial properties .

Antioxidant Activity

The antioxidant activities of Schiff-base ligands, obtained by condensation of 2-hydroxybenzaldehyde or 2-hydroxy-3-methoxybenzaldehyde with polyamine, have been investigated .

Redox Activity

Schiff-base complexes, which can be synthesized from 4-Amino-2-methoxybenzaldehyde, have shown redox activity .

Catalytic Activity

Schiff-base complexes, which can be synthesized from 4-Amino-2-methoxybenzaldehyde, have shown catalytic activity .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-methoxybenzaldehyde is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . Overexpression of cathepsin B has been observed in various malignancies .

Mode of Action

4-Amino-2-methoxybenzaldehyde interacts with its target, cathepsin B, by inhibiting its activity . The compound is thought to act as a competitive inhibitor to cathepsin B . This means it competes with the substrate for the active site of the enzyme, reducing the enzyme’s activity.

Biochemical Pathways

The inhibition of cathepsin B by 4-Amino-2-methoxybenzaldehyde affects the biochemical pathways associated with this enzyme. Cathepsin B is involved in the degradation and turnover of intracellular proteins . By inhibiting cathepsin B, 4-Amino-2-methoxybenzaldehyde can disrupt these processes, potentially leading to the accumulation of undegraded proteins within the cell.

Pharmacokinetics

The compound’s molecular weight (15116 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of cathepsin B by 4-Amino-2-methoxybenzaldehyde can have several molecular and cellular effects. As cathepsin B is involved in protein turnover, its inhibition can disrupt this process, potentially leading to the accumulation of undegraded proteins within the cell . This could affect cellular function and potentially lead to cell death.

properties

IUPAC Name |

4-amino-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCDSHMWJNXPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599689 | |

| Record name | 4-Amino-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methoxybenzaldehyde | |

CAS RN |

1196-65-2 | |

| Record name | 4-Amino-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

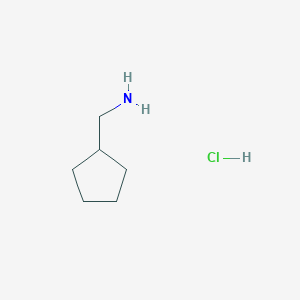

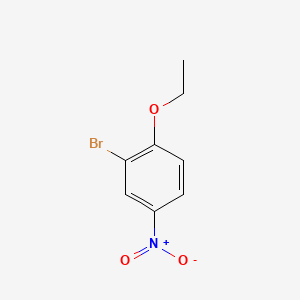

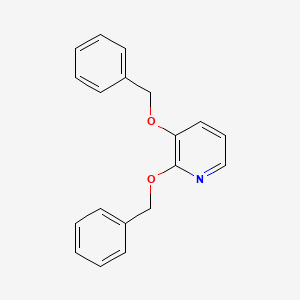

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

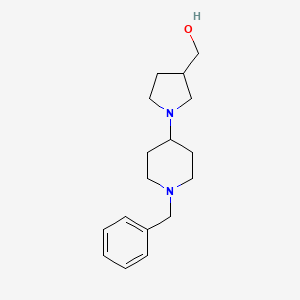

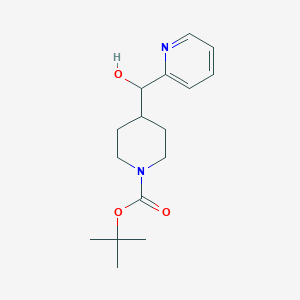

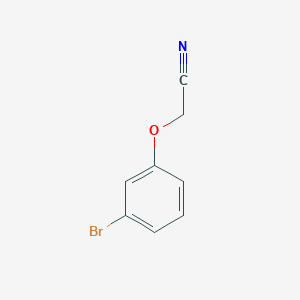

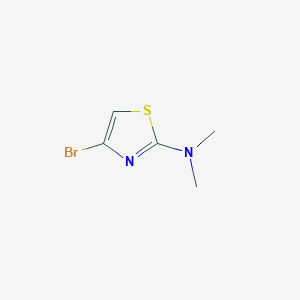

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride](/img/structure/B1289710.png)